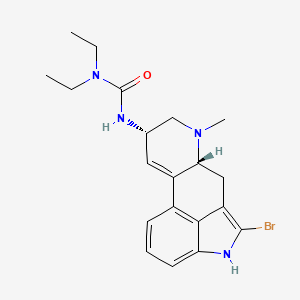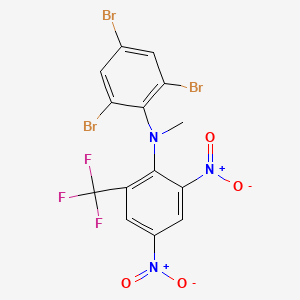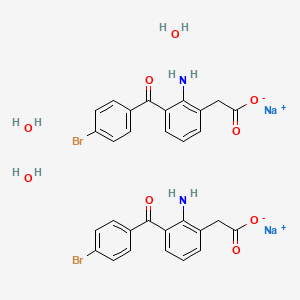
Décanoate de brompéridol
Vue d'ensemble
Description
Décanoate de bromperidol: est un antipsychotique à action prolongée utilisé principalement dans le traitement de la schizophrénie et d'autres troubles psychotiques. Il s'agit d'un ester et d'un promédicament de la bromperidol, ce qui signifie qu'il est converti en bromperidol, le médicament actif, dans l'organisme. Le décanoate de bromperidol est administré par injection intramusculaire et est connu pour sa durée d'action prolongée, nécessitant généralement une administration une fois toutes les quatre semaines .
Applications De Recherche Scientifique
Chemistry: Bromperidol decanoate is used as a reference standard in analytical chemistry for the development and validation of analytical methods. It is also used in the study of esterification reactions and the synthesis of long-acting prodrugs .
Biology: In biological research, bromperidol decanoate is used to study the pharmacokinetics and pharmacodynamics of long-acting antipsychotic medications. It serves as a model compound for investigating the metabolism and distribution of ester prodrugs in the body .
Medicine: Clinically, bromperidol decanoate is used in the treatment of schizophrenia and other psychotic disorders. It is particularly valuable for patients who have difficulty adhering to daily medication regimens, as its long-acting nature ensures sustained therapeutic effects with less frequent dosing .
Industry: In the pharmaceutical industry, bromperidol decanoate is used in the formulation of long-acting injectable medications. It is also employed in the development of new antipsychotic drugs and the study of drug delivery systems .
Mécanisme D'action
Target of Action
Bromperidol decanoate primarily targets the dopamine D2 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including behavior, cognition, and voluntary movement .
Mode of Action
As a typical antipsychotic of the butyrophenone group, Bromperidol decanoate acts as a dopamine D2 receptor antagonist . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonistic action on the dopamine D2 receptors helps to alleviate symptoms of psychosis .
Biochemical Pathways
Bromperidol decanoate affects two main biochemical pathways: the neuroactive ligand-receptor interaction pathway and the dopaminergic synapse pathway . By interacting with dopamine D2 receptors, it influences the transmission of signals in these pathways, which can lead to changes in mood, behavior, and perception .
Pharmacokinetics
Bromperidol decanoate is a long-acting prodrug of bromperidol, administered by depot intramuscular injection once every 4 weeks . It is well absorbed, although extensive first-pass metabolism reduces its bioavailability to about 50% of the dose . The plasma half-life of Bromperidol decanoate is about 3 weeks , indicating its prolonged presence in the body, which contributes to its long-lasting effects .
Result of Action
The molecular and cellular effects of Bromperidol decanoate’s action primarily involve the reduction of overactivity in the dopaminergic pathways. This can help to alleviate symptoms of schizophrenia and other psychotic disorders, such as hallucinations, delusions, and disordered thinking .
Action Environment
The action, efficacy, and stability of Bromperidol decanoate can be influenced by various environmental factors. For instance, individual differences in metabolism can affect the drug’s pharmacokinetics and, consequently, its therapeutic effects. Additionally, factors such as diet, concurrent medications, and overall health status can also impact the drug’s effectiveness and potential side effects .
Analyse Biochimique
Biochemical Properties
Bromperidol decanoate, like its parent compound bromperidol, exhibits central antidopaminergic activity . It has a high affinity for central dopamine receptors, as demonstrated by in vitro and in vivo studies . The interaction with these receptors leads to increased regional turnover of dopamine, indicating antagonism at these receptors .
Cellular Effects
Bromperidol decanoate exerts its effects on various types of cells, primarily neurons, due to its antipsychotic properties . It influences cell function by interacting with dopamine receptors, thereby affecting cell signaling pathways and potentially influencing gene expression
Molecular Mechanism
It is known that Bromperidol decanoate, like bromperidol, acts as an antagonist at dopamine receptors . This antagonism is thought to underlie its antipsychotic effects
Temporal Effects in Laboratory Settings
It is known that Bromperidol decanoate is a long-acting formulation, with effects lasting for up to 4 weeks following a single intramuscular injection
Metabolic Pathways
It is known that Bromperidol decanoate is a prodrug of bromperidol, suggesting that it undergoes metabolic conversion to bromperidol in the body
Transport and Distribution
It is known that Bromperidol decanoate is administered via intramuscular injection, suggesting that it may be distributed throughout the body via the circulatory system .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Le décanoate de bromperidol est synthétisé par estérification de la bromperidol avec l'acide décanoïque. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer la conversion complète des réactifs en ester produit souhaité .
Méthodes de production industrielle: Dans les milieux industriels, la production de décanoate de bromperidol suit des principes similaires mais à plus grande échelle. Le processus implique le contrôle minutieux des conditions de réaction, y compris la température, la pression et la concentration des réactifs, afin d'optimiser le rendement et la pureté. Le produit final est purifié par des techniques telles que la recristallisation ou la chromatographie pour éliminer toute impureté .
Analyse Des Réactions Chimiques
Types de réactions: Le décanoate de bromperidol subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction.
Réactifs et conditions communs:
Hydrolyse: En présence d'eau et d'un catalyseur acide ou basique, le décanoate de bromperidol peut s'hydrolyser pour produire de la bromperidol et de l'acide décanoïque.
Oxydation: Le décanoate de bromperidol peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour convertir le décanoate de bromperidol en dérivés réduits.
Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent la bromperidol, l'acide décanoïque et divers dérivés oxydés ou réduits de la bromperidol .
Applications de la recherche scientifique
Chimie: Le décanoate de bromperidol est utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes analytiques. Il est également utilisé dans l'étude des réactions d'estérification et la synthèse de promédicaments à action prolongée .
Biologie: En recherche biologique, le décanoate de bromperidol est utilisé pour étudier la pharmacocinétique et la pharmacodynamique des antipsychotiques à action prolongée. Il sert de composé modèle pour étudier le métabolisme et la distribution des promédicaments esters dans l'organisme .
Médecine: Cliniquement, le décanoate de bromperidol est utilisé dans le traitement de la schizophrénie et d'autres troubles psychotiques. Il est particulièrement précieux pour les patients qui ont des difficultés à respecter les régimes médicamenteux quotidiens, car sa nature à action prolongée garantit des effets thérapeutiques soutenus avec une posologie moins fréquente .
Industrie: Dans l'industrie pharmaceutique, le décanoate de bromperidol est utilisé dans la formulation de médicaments injectables à action prolongée. Il est également utilisé dans le développement de nouveaux médicaments antipsychotiques et l'étude des systèmes d'administration de médicaments .
Mécanisme d'action
Le décanoate de bromperidol exerce ses effets en agissant comme un antagoniste des récepteurs de la dopamine. Il se lie aux récepteurs D2 de la dopamine dans le cerveau, inhibant l'action de la dopamine, un neurotransmetteur impliqué dans la régulation de l'humeur, du comportement et de la cognition. En bloquant les récepteurs de la dopamine, le décanoate de bromperidol contribue à atténuer les symptômes de la psychose, tels que les hallucinations et les délires .
Comparaison Avec Des Composés Similaires
Composés similaires:
Décanoate d'halopéridol: Un autre ester antipsychotique à action prolongée utilisé dans le traitement de la schizophrénie.
Décanoate de fluphénazine: Un ester à action prolongée de la fluphénazine, utilisé pour des indications similaires.
Décanoate de zuclopentixol: Un ester à action prolongée du zuclopentixol, également utilisé dans la prise en charge des troubles psychotiques.
Unicité: Le décanoate de bromperidol est unique par son profil pharmacocinétique spécifique, qui permet une durée d'action plus longue que certains autres antipsychotiques à action prolongée. Il a également une structure chimique distincte, ce qui peut contribuer aux différences de pharmacodynamique et de profil d'effets secondaires .
Propriétés
IUPAC Name |
[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCPWWBSRSXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226039 | |
| Record name | Bromperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75067-66-2 | |
| Record name | Bromperidol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75067-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromperidol decanoate [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075067662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPERIDOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LG72M4LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1667852.png)
![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)


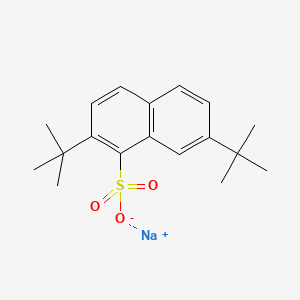
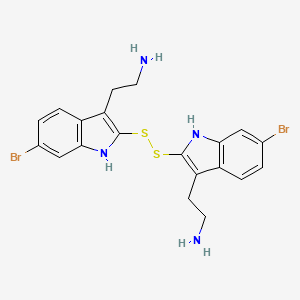

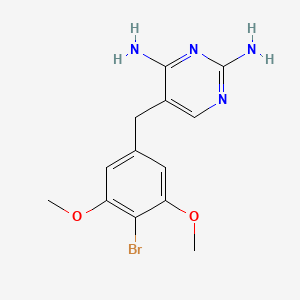
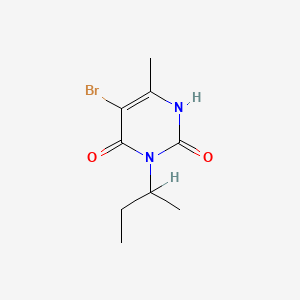
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
